3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-8-9-14(10-13(11)3)16(22)19-18-21-20-17(23-18)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNPLDVIFXWWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(o-tolyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or thiadiazole moiety can be modified by introducing different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated the potential of 1,3,4-thiadiazole derivatives, including 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, in anticancer therapies.
Case Studies
- Cytotoxicity Evaluation : A study published in Molecules evaluated various thiadiazole derivatives for their cytotoxic effects on human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The compound exhibited significant anticancer activity with an IC₅₀ value of approximately 2.03 µM against HTC-116 cells and 2.17 µM against HepG-2 cells, outperforming the reference drug Harmine .
- Molecular Docking Studies : The binding interactions of these compounds with epidermal growth factor receptor (EGFR) tyrosine kinase were analyzed using molecular docking techniques. The results indicated favorable binding modes that could be exploited for developing targeted cancer therapies .
Antimicrobial Applications
The compound's structure also suggests potential antimicrobial properties, particularly due to the presence of the thiadiazole moiety.
Research Findings
- Antimicrobial Activity : Compounds containing the thiadiazole ring have been reported to exhibit antimicrobial properties against various bacterial strains. A review highlighted that derivatives with the 1,3,4-thiadiazole moiety demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial efficacy is believed to be linked to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential cellular processes, although specific mechanisms for 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide remain to be fully elucidated .
Comparative Analysis of Thiadiazole Derivatives
A comparative analysis can help illustrate the potency and application scope of various thiadiazole derivatives:
| Compound Name | Anticancer Activity (IC₅₀ µM) | Antimicrobial Activity | Notable Features |
|---|---|---|---|
| 3,4-Dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide | 2.03 (HTC-116), 2.17 (HepG-2) | Moderate against S. aureus | Strong EGFR binding affinity |
| Other Thiadiazoles | Varies (up to 5 µM) | Significant against E. coli | Diverse biological activities |
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and survival. Molecular docking studies have shown that the compound can bind to the active site of enzymes, preventing their normal function .
Comparison with Similar Compounds
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:
3,4-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: This compound has a similar structure but contains a triazole ring instead of a thiadiazole ring.
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide: This compound features a thiazole ring, which imparts different electronic and steric properties.
The uniqueness of 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide lies in its specific substitution pattern and the presence of the thiadiazole ring, which contributes to its distinct chemical and biological properties.
Biological Activity
3,4-Dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
The synthesis of 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with 5-(o-tolyl)-1,3,4-thiadiazol-2-amine in the presence of a base like triethylamine and a solvent such as dichloromethane .
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 323.4 g/mol
- CAS Number: 392243-44-6
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of key enzymes in microbial biosynthesis pathways. For instance, studies have shown that 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function .
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| C. albicans | 20 | 8 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the activation of caspases and modulation of p53 pathways .
Case Study:
In a study assessing the anti-proliferative effects on breast cancer cells:
- Cell Lines Tested: MCF-7 and SK-BR-3
- Results: The compound exhibited IC values of approximately 12 µM against MCF-7 cells and 9 µM against SK-BR-3 cells.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their chemical structure. Modifications at the thiadiazole ring or benzamide moiety can enhance or reduce activity. For example:
- Substituents at position 5 of the thiadiazole ring significantly affect antimicrobial potency.
- The presence of electron-donating groups like methyl enhances biological activity compared to electron-withdrawing groups .
The biological activity of 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is attributed to its ability to bind to specific enzyme targets. Molecular docking studies suggest that it interacts with active sites on enzymes involved in cellular processes critical for microbial survival and cancer cell proliferation .
Comparative Analysis with Similar Compounds
When compared to other thiadiazole derivatives:
| Compound | IC (µM) | Activity Type |
|---|---|---|
| 3,4-Dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide | 12 | Anticancer |
| 3,4-Dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | 15 | Anticancer |
| 3-Methyl-N-(5-m-tolyl-1,3,4-thiadiazol-2-yl)benzamide | 25 | Antimicrobial |
Q & A
Basic Research Questions
What are the recommended synthetic routes and characterization techniques for 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide?
Answer:
The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
Benzamide Coupling : Reacting the thiadiazole intermediate with 3,4-dimethylbenzoyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to facilitate amide bond formation .
Characterization :
- Purity : Thin-layer chromatography (TLC) with solvents like ethyl acetate/hexane (1:1) .
- Structural Confirmation : NMR (¹H/¹³C), IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular ion validation .
What key functional groups influence the compound’s reactivity and bioactivity?
Answer:
Critical functional groups include:
- Thiadiazole Ring : Enhances electron-deficient properties, enabling interactions with biological targets like enzymes or DNA .
- Benzamide Moiety : The 3,4-dimethyl substitution increases lipophilicity, improving membrane permeability .
- o-Tolyl Substituent : Steric effects may modulate binding affinity to hydrophobic pockets in target proteins .
Methodological Insight : IR and NMR can track electronic perturbations in these groups during derivatization .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substitution Patterns : Replace the o-tolyl group with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding .
- Thiadiazole Modifications : Introduce sulfur-containing substituents (e.g., -SCH₃) to improve metabolic stability .
Data-Driven Example : In analogous compounds, replacing o-tolyl with 4-nitrophenyl increased anticancer activity by 40% in MCF-7 cells .
What experimental strategies resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like solvent (DMSO concentration ≤0.1%) .
- Mechanistic Validation : Combine apoptosis assays (Annexin V/PI) with caspase-3 activation studies to confirm pro-apoptotic activity .
Case Study : Discrepancies in IC₀ values for similar thiadiazoles were resolved by correlating results with ROS generation assays .
How can molecular docking guide the design of derivatives targeting specific proteins?
Answer:
- Target Selection : Prioritize proteins like EGFR or tubulin, where thiadiazole derivatives show known interactions .
- Docking Workflow :
- Use AutoDock Vina to model ligand-protein binding.
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
Example : A methyl group at the 3-position of the benzamide improved hydrophobic interactions with EGFR’s ATP-binding pocket .
What are the challenges in scaling up synthesis while maintaining purity?
Answer:
- Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yield (85% vs. 60%) .
- Purification : Employ column chromatography with gradient elution (hexane → ethyl acetate) to separate byproducts .
Critical Parameter : pH control during amide coupling minimizes hydrolysis side reactions .
How does the compound’s stability under physiological conditions impact its therapeutic potential?
Answer:
- pH Stability : Test degradation in buffers (pH 1.2–7.4) via HPLC. Thiadiazoles are prone to ring-opening in highly acidic conditions .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methyl groups susceptible to oxidation) .
Mitigation : Introduce fluorine atoms to block metabolic hotspots .
Can computational models predict pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME estimate:
- LogP: ~3.2 (optimal for blood-brain barrier penetration).
- CYP450 inhibition: High risk for CYP3A4 .
- Refinement : Adjust solubility via PEGylation or pro-drug strategies .
What synergistic combinations enhance efficacy in multidrug-resistant models?
Answer:
- Combination Therapy : Pair with paclitaxel to overcome P-gp efflux in resistant cancers .
- Mechanistic Basis : Thiadiazole derivatives inhibit P-gp ATPase activity, restoring chemosensitivity .
How do structural modifications affect crystallinity and formulation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
